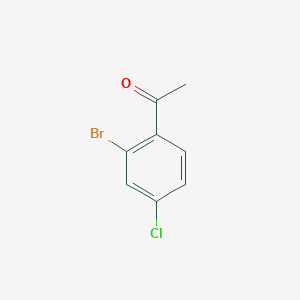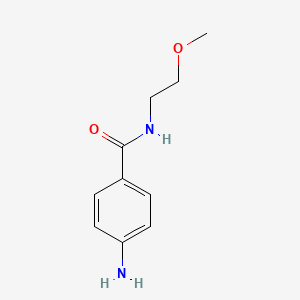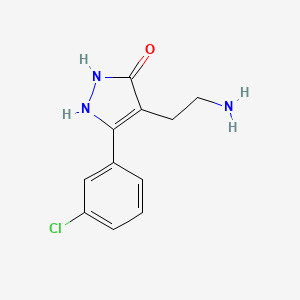
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (hereafter referred to as compound A) is a synthetic compound composed of an amino group, a phenyl ring, and a pyrazol-3-one ring. Compound A has been studied for its potential applications in various scientific fields, including in medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1. Role in Heterocyclic Compounds Synthesis
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives are noted for their reactivity, making them valuable building blocks in the synthesis of heterocyclic compounds. These compounds can be utilized in generating various classes of heterocyclic structures, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity provides mild reaction conditions for generating diverse heterocyclic compounds and dyes from various precursors, highlighting their significance in the field of organic synthesis (Gomaa & Ali, 2020).
2. Environmental Chemistry and Isomer Analysis
In environmental chemistry, the isomeric composition of organic pollutants, including compounds related to this compound, is crucial. Studies on pollutants like DDT have shown that isomer-specific analysis can provide insights into environmental processes such as biotransformation and inter-compartment transfer. This underlines the importance of understanding the environmental fate and isomer-specific behaviors of related chlorophenyl compounds (Ricking & Schwarzbauer, 2012).
3. Pharmacological and Biological Properties
Compounds structurally similar to this compound, such as chromones, exhibit significant physiological activities including anti-inflammatory, antidiabetic, anticancer, and other therapeutic roles. The antioxidant properties of these compounds are crucial for neutralizing active oxygen and curtailing free radical processes, thereby mitigating cell impairment and various diseases. This illustrates the pharmacological potential of structurally related compounds in medical and therapeutic applications (Yadav et al., 2014).
Propiedades
IUPAC Name |
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIOKRJWOOFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170829 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-96-6 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
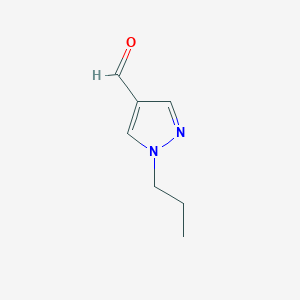
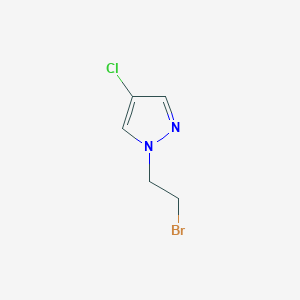
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

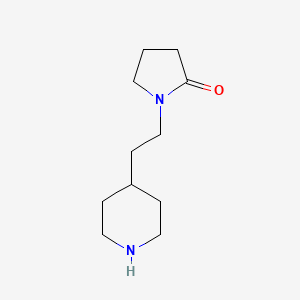
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)

